molecular formula C10H6Cl6O2 B165013 1-Hydroxychlordene epoxide CAS No. 24009-06-1

1-Hydroxychlordene epoxide

Cat. No. B165013
CAS RN: 24009-06-1
M. Wt: 370.9 g/mol
InChI Key: TUXPWMMOWKUHBV-UHFFFAOYSA-N
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Description

1-Hydroxychlordene epoxide is an analytical standard . It is a metabolite of heptachlor, an organochlorine compound that was used as an insecticide . The CAS number for 1-Hydroxychlordene epoxide is 24009-06-1 .


Synthesis Analysis

Epoxides, including 1-Hydroxychlordene epoxide, can be synthesized through various methods. One common method is the reaction of alkenes with a peroxycarboxylic acid . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .


Molecular Structure Analysis

The molecular formula of 1-Hydroxychlordene epoxide is C10H6Cl6O2 . It has a molecular weight of 370.87100 . The exact mass is 367.85000 .


Chemical Reactions Analysis

Epoxides, including 1-Hydroxychlordene epoxide, can undergo ring-opening reactions. These reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions .


Physical And Chemical Properties Analysis

1-Hydroxychlordene epoxide has a density of 1.96g/cm3 . Its boiling point is 442.9ºC at 760 mmHg . The flash point is 221.7ºC . The vapour pressure is 1.05E-09mmHg at 25°C .

Scientific Research Applications

Uptake and Translocation in Plants

Research by Hayashi, Sugioka, and Ohyama (2018) explored the root uptake and translocation of heptachlor and its degradates, including 1-hydroxychlordene, in soil by zucchini and tomato seedlings. They found that the mobility of these compounds from root to shoot is related to their log P ow values, indicating a complex interaction between plant metabolism and these compounds (Hayashi, Sugioka, & Ohyama, 2018).

Soil Microbial Degradation

Miles, Tu, and Harris (1969) studied the chemical and microbial degradation of heptachlor in soil, noting that soil microorganisms can convert heptachlor to its epoxide form and subsequently to 1-hydroxychlordene. Their research emphasizes the role of microbial metabolism in the transformation of these compounds in the environment (Miles, Tu, & Harris, 1969).

Persistence in Different Soil Types

Carter and Stringer (1970) investigated the persistence and degradation of heptachlor in various soil types across the United States. They observed significant amounts of 1-hydroxychlordene in some soil extracts, highlighting the variable degradation pathways of heptachlor in different environmental contexts (Carter & Stringer, 1970).

Biotransformation by Microorganisms

Qiu, Wang, and Wang (2018) discovered a novel bacterial strain capable of degrading heptachlor, transforming it into less toxic metabolites, including 1-hydroxychlordene. This finding has significant implications for bioremediation strategies to address soil and water contamination by heptachlor and its derivatives (Qiu, Wang, & Wang, 2018).

NMR Spectroscopy in Environmental Chemistry

Kolehmainen et al. (1999) used two-dimensional NMR techniques to characterize polychlorinated hydrocarbons, including derivatives like 1-hydroxychlordene. Their work provides a foundation for the precise chemical characterization of these compounds, which is essential for environmental monitoring and assessment (Kolehmainen et al., 1999).

Biotransformation by Fungi

Xiao and Kondo (2012) explored the biotransformation of 1-hydroxychlordene by the white rot fungus Phlebia acanthocystis. They found that the fungus could completely degrade 1-hydroxychlordene, transforming it into more hydrophilic products, which is another promising avenue for bioremediation (Xiao & Kondo, 2012).

Safety And Hazards

1-Hydroxychlordene epoxide is toxic if swallowed, in contact with skin, and if inhaled. It is suspected of causing cancer and damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research is ongoing into the degradation of organochlorine pesticides, including 1-Hydroxychlordene epoxide . One study found that a novel bacterial strain could degrade heptachlor via two pathways, one of which resulted in the formation of 1-Hydroxychlordene epoxide . Another study found that white rot fungi of the genus Phlebia were capable of degrading heptachlor and heptachlor epoxide . These findings suggest potential future directions for the use of microorganisms in the remediation of environments contaminated with organochlorine pesticides.

properties

IUPAC Name

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPWMMOWKUHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxychlordene epoxide

CAS RN

24009-06-1
Record name 1-Hydroxychlordene epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PY Lu, RL Metcalf, AS Hirwe… - Journal of agricultural …, 1975 - ACS Publications
… dene and especially 1-hydroxychlordene epoxide was rela… nate and excreted as 1-hydroxychlordene epoxide in feces. … by oxidation to 1-hydroxychlordene epoxide. Degradation by …
Number of citations: 68 pubs.acs.org
S Tashiro, F Matsumura - Journal of Agricultural and Food …, 1977 - ACS Publications
The major route of metabolism for both cis-and trons-chlordane is via dichlorochlordene and oxy-chlordane. These metabolic intermediates are further converted to two key metabolites, …
Number of citations: 75 pubs.acs.org
P Pokethitiyook, T Poolpak - Pesticides-Recent Trends in …, 2012 - books.google.com
… [54] reported the transformation of heptachlor into 1hydroxychlordene and 1-hydroxychlordene epoxide was relatively rapid but small proportion of heptachlor epoxide was formed …
Number of citations: 17 books.google.com
C Menzie - En: Reactions and processes (Ed. Hutzinger O). New …, 1980
Number of citations: 8
A Heptachlor
Number of citations: 0

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